2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester
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Overview
Description
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester is an organic compound with the molecular formula C8H8O3 It is a derivative of butynoic acid and is characterized by the presence of a propynyloxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-2-butynoic acid with propargyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out at elevated temperatures (60-65°C) to facilitate the formation of the desired product .
Another method involves the use of Grignard reagents. For instance, the Grignard reagent of 1-(tetrahydropyran-2’-yloxy)prop-2-yne can be carboxylated in an autoclave, followed by treatment with sulfuric acid in methanol to yield the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the propynyloxy group, which can undergo nucleophilic attack. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2-butynoate: A similar compound with a hydroxyl group instead of a propynyloxy group.
4-(3-Phenyl-2-propynyloxy)-2-butynoic acid methyl ester: A derivative with a phenyl group attached to the propynyloxy moiety.
Uniqueness
2-Butynoic acid, 4-(2-propynyloxy)-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both the propynyloxy and methyl ester groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research .
Properties
CAS No. |
211561-85-2 |
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Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl 4-prop-2-ynoxybut-2-ynoate |
InChI |
InChI=1S/C8H8O3/c1-3-6-11-7-4-5-8(9)10-2/h1H,6-7H2,2H3 |
InChI Key |
CUIRYCXFZWQCJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CCOCC#C |
Origin of Product |
United States |
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